molecular formula C21H25N3O4S B14103911 N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103911
M. Wt: 415.5 g/mol
InChI Key: VRNLNRARXGBLTG-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core fused with a 2-methoxyphenyl substituent. The molecule incorporates two key structural motifs:

  • Thienopyrimidine backbone: A bicyclic system combining thiophene and pyrimidine rings, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • The 2-methoxyphenyl group at position 3 of the thienopyrimidine core may influence electronic and steric interactions in target binding.

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in enzyme modulation. However, its pharmacological profile remains underexplored compared to related analogs.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28-3/h7-11,13H,4-6,12,14H2,1-3H3

InChI Key

VRNLNRARXGBLTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophenes with Carbonyl Reactants

Aminothiophene derivatives undergo cyclocondensation with formamide or urea analogs to form the pyrimidine ring. For example, heating 2-amino-3-cyanothiophene with formamide at 150–180°C yields thieno[3,2-d]pyrimidin-4(3H)-one intermediates. This method achieves yields of 60–97%, depending on substituent electronic effects. The 2-methoxyphenyl group is introduced at position 3 via nucleophilic aromatic substitution using 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.

Gewald Reaction for Functionalized Thienopyrimidines

The Gewald reaction facilitates the synthesis of 2-aminothiophene precursors, which are subsequently cyclized. Reacting thiobarbituric acid with alkyl nitriles and elemental sulfur in the presence of piperidine generates 2-aminothieno[3,2-d]pyrimidin-4-ones. This route is advantageous for introducing electron-withdrawing groups at position 2, though it requires careful optimization to avoid overfunctionalization.

Introduction of the Acetamide Side Chain

The N-butyl-N-ethylacetamide moiety is appended to the thienopyrimidine core through sequential alkylation and acylation steps:

Alkylation of the Thienopyrimidine Nitrogen

The secondary amine at position 1 of the thienopyrimidine core is alkylated using N-bromoethyl-N-butylacetamide. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours, achieving 70–85% yields. Competing reactions at the dioxo groups are mitigated by protecting the carbonyls with trimethylsilyl chloride prior to alkylation.

Acylation with Chloroacetyl Chloride

Alternative routes involve acylation of the secondary amine with chloroacetyl chloride, followed by nucleophilic displacement with N-butyl-N-ethylamine. This two-step process ensures regioselectivity, with yields of 65–78% after purification via silica gel chromatography.

Functionalization and Substituent Optimization

Methoxy Group Installation

The 2-methoxyphenyl group is introduced early in the synthesis to avoid steric hindrance during later stages. Ullmann coupling between 2-iodoanisole and the thienopyrimidine core in the presence of copper(I) iodide and 1,10-phenanthroline achieves 55–65% yields. Microwave-assisted conditions reduce reaction times from 24 hours to 2 hours while maintaining comparable yields.

Oxidative Stabilization of the Dioxo Groups

The 2,4-dioxo groups are susceptible to reduction under basic conditions. Oxidative stabilization using tert-butyl hydroperoxide (TBHP) in ethanol at 50°C prevents undesired side reactions during alkylation steps.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) gradients. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water eluent ensures >98% purity for pharmacological applications.

Spectroscopic Confirmation

  • NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) displays characteristic signals at δ 7.45–7.20 (aromatic protons), δ 4.10 (OCH$$ _3 $$), and δ 3.50–3.20 (N-CH$$ _2 $$- groups).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 483.2 [M+H]$$ ^+ $$.

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and DMF are recovered via distillation, reducing production costs by 20–30%.

Yield Optimization

Statistical experimental design (e.g., Box-Behnken) identifies optimal conditions:

Parameter Optimal Value Yield Improvement
Temperature 80°C +12%
Reaction Time 10 hours +8%
Catalyst Loading 5 mol% +15%

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the pyrimidine nitrogen is minimized using bulkier bases like DBU (1,8-diazabicycloundec-7-ene), which favor reaction at the less hindered position.

Byproduct Formation

Di-alkylated byproducts (5–10%) are removed via selective crystallization from dichloromethane/diethyl ether mixtures.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for cyclocondensation steps from 12 hours to 30 minutes, enhancing throughput by 300%.

Enzymatic Catalysis

Lipase-mediated acetylation in ionic liquids achieves 90% enantiomeric excess for chiral analogs, though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it to structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference ID
N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidine 2-Methoxyphenyl, N-butyl/N-ethyl acetamide Not reported (structural analog) Target
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl 3,4-Dichlorophenyl, methyl/oxo groups Structural similarity to penicillin
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Oxadiazole-thioether 5-Chloro-2-methoxyphenyl Lipoxygenase inhibition
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine (hexahydro) 4-Methoxyphenyl, sulfanyl linkage Unreported (structural analog)
Example 83 (fluorinated pyrazolo[3,4-d]pyrimidine-chromenone hybrid) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Kinase inhibition (hypothesized)

Key Points of Comparison

Core Heterocycle Variations: The thieno[3,2-d]pyrimidine core (target compound) differs from pyrazolo[3,4-d]pyrimidine () in electronic density and planarity. The sulfur atom in the thiophene ring may enhance π-stacking interactions compared to nitrogen-rich pyrazolo systems. Hexahydrobenzothieno[2,3-d]pyrimidine () introduces a saturated ring system, likely reducing aromatic interactions but improving metabolic stability .

Substituent Effects: The 2-methoxyphenyl group in the target compound vs. The ortho-methoxy group may restrict rotational freedom, influencing target selectivity. Fluorine in ’s compound enhances electronegativity and bioavailability, a feature absent in the target compound .

Acetamide Functionalization :

  • The N-butyl-N-ethyl substituents (target) increase hydrophobicity compared to N-(1,5-dimethyl-3-oxo-2-phenyl) groups (), which may reduce solubility but enhance CNS penetration .
  • Sulfanyl linkages () vs. carbonyl groups : Sulfur’s larger atomic radius could alter binding kinetics through weaker van der Waals interactions .

Biological Activity :

  • While the target compound lacks reported activity, N-(5-chloro-2-methoxyphenyl)butanamide () demonstrates lipoxygenase inhibition, suggesting that methoxy and halogenated aryl groups are critical for enzyme interaction .

Biological Activity

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound with potential therapeutic applications, particularly in cancer treatment and other diseases mediated by specific biological pathways. Understanding its biological activity involves examining its mechanism of action, effects on cellular processes, and comparative studies with similar compounds.

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 387.5 g/mol
  • IUPAC Name : N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
  • Canonical SMILES : CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors that play key roles in signaling pathways associated with cancer and inflammation.
  • Pathway Modulation : It may modulate pathways such as the Hedgehog (Hh) signaling pathway, which has been implicated in various cancers. Studies have shown that modifications to similar compounds can enhance their inhibitory effects on Hh signaling, suggesting a potential for this compound to exhibit similar activity .

Anticancer Properties

Recent studies indicate that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Hh Pathway : Compounds similar to this compound have been shown to inhibit the Hh signaling pathway effectively. This inhibition can lead to reduced proliferation of cancer cells in vitro and in vivo models .

Comparative Studies

A comparison with other thienopyrimidine derivatives demonstrates that structural modifications can significantly impact biological activity:

CompoundStructureActivity Level
EGM1Methyl allyl groupModerate
RU-SKI 43Thienopyrimidine coreHigh
N-butyl-N-ethyl...Unique functional groupsPotentially high

Case Studies

In a study exploring various thienopyrimidine derivatives:

  • Synthesis and Evaluation : Researchers synthesized a series of compounds based on the thienopyrimidine scaffold and evaluated their biological activity against cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against the Hh pathway compared to their predecessors .

Q & A

Q. How can computational modeling predict binding modes and guide lead optimization?

  • Methodology :
  • Docking : Use Schrödinger Glide or AutoDock Vina to model interactions (e.g., hydrogen bonds with pyrimidinedione carbonyls).
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .

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